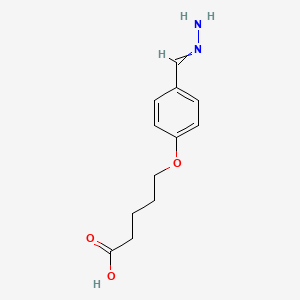

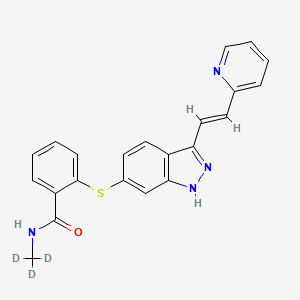

![molecular formula C14H17N3O2 B1147164 2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione CAS No. 153747-01-4](/img/structure/B1147164.png)

2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers .

Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The yield of the synthesis process was reported to be 71.92% .Molecular Structure Analysis

The molecular structure of this compound includes a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers . The empirical formula is C14H13N3O4 .Chemical Reactions Analysis

This compound allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.27 (free base basis) . The elemental analysis of a similar compound showed C (71.3%), H (7.74%), and N (9.78%) .Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as “2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . These compounds are used in the discovery and biological evaluation of potential drugs .

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

These compounds have been used in the development of antimalarial drugs . Their ability to disrupt the life cycle of the malaria parasite makes them effective in this application .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections .

Anti-inflammatory and Analgesic Applications

These compounds have been used as anti-inflammatory and analgesic agents . They can reduce inflammation and relieve pain, making them useful in the treatment of conditions like arthritis .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders like schizophrenia .

Anticoagulant Applications

Lastly, piperidine derivatives have been used as anticoagulant agents . They can prevent blood clots, making them useful in the prevention of strokes and heart attacks .

Mechanism of Action

- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.

Target of Action

Pharmacokinetics (ADME Properties)

Future Directions

The compound is a basic building block for the development of a protein degrader library . It has a broad potential for use in chemical production and clinical medicine . The development of small-molecule inhibitors requires a different approach, and this compound could play a significant role in that .

properties

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-9-10-5-7-16(8-6-10)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-4,10H,5-9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOVHYFKGIPLHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

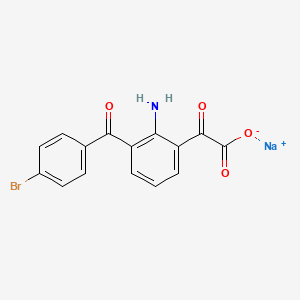

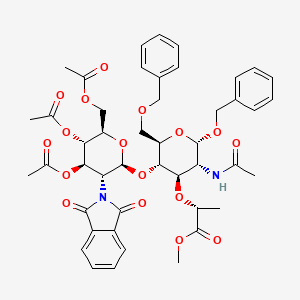

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)

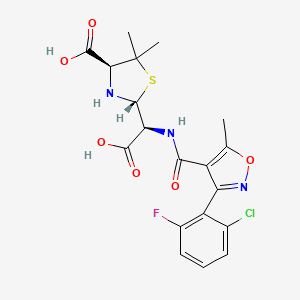

![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)

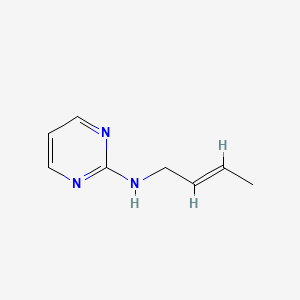

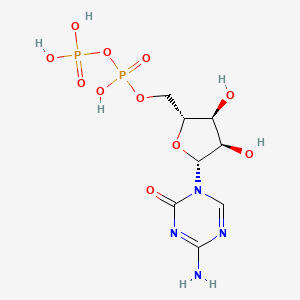

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)